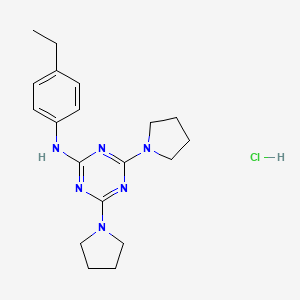![molecular formula C18H10N4O2S3 B2922359 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine CAS No. 862976-80-5](/img/structure/B2922359.png)
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine is a complex organic compound that belongs to the class of benzothiazole derivatives.
準備方法
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Condensation Reactions: The condensation of 2-aminobenzenethiol with aldehydes or ketones to form benzothiazole derivatives.
Cyclization Reactions: Cyclization of thioamides or carbon dioxide as raw materials to form the benzothiazole ring.
Microwave Irradiation: Use of microwave irradiation to accelerate the reaction rates and improve yields.
Industrial production methods often employ green chemistry principles to minimize environmental impact and enhance efficiency. These methods include the use of eco-friendly solvents and catalysts, as well as energy-efficient processes such as microwave-assisted synthesis .
化学反応の分析
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., Dess-Martin periodinane), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides) . Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the parent compound .
科学的研究の応用
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to cell death . Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
類似化合物との比較
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine can be compared with other benzothiazole derivatives, such as:
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds exhibit antibacterial activity and have been studied for their potential as antibacterial agents.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These derivatives have shown antitumor activities and are being explored for their potential in cancer therapy.
3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide: This compound has been evaluated for its anti-inflammatory and analgesic properties.
特性
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4O2S3/c1-2-4-14-9(3-1)19-16(26-14)11-7-25-17(21-11)22-18-20-10-5-12-13(24-8-23-12)6-15(10)27-18/h1-7H,8H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTQXGHAZSYPEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC4=NC(=CS4)C5=NC6=CC=CC=C6S5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2,6-Difluorophenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea](/img/structure/B2922276.png)

![N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide](/img/structure/B2922279.png)



![9-bromo-5H-pyrido[4,3-b]indole](/img/structure/B2922285.png)

![4-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2922292.png)

![4-(4-methoxyphenyl)-2-((E)-2-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazinyl)thiazole hydrobromide](/img/structure/B2922295.png)
![N-(3,5-dimethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2922297.png)
![2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2922298.png)

